![molecular formula C12H14N2S B3137099 1-(Benzo[b]thiophen-5-yl)piperazine CAS No. 433303-94-7](/img/structure/B3137099.png)
1-(Benzo[b]thiophen-5-yl)piperazine
Overview
Description
1-(Benzo[b]thiophen-5-yl)piperazine is a chemical compound with the molecular weight of 218.32 . It is often used as an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one , a drug candidate useful in treatment and prevention of mental disorders including CNS disorders .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s known that similar compounds are often used as precursors in the synthesis of pharmaceutical drugs .Molecular Structure Analysis
The InChI code for this compound is1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2
. This indicates the presence of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Serotonin Receptor Affinity
The compound has been studied for its affinity towards 5-HT1A serotonin receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Synthesis of Benzo[b]thiophenes
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Antimicrobial Potential
Some compounds related to “1-(Benzo[b]thiophen-5-yl)piperazine” have been found to possess promising antimicrobial potential . A structure–activity relationship (SAR) study was explored to facilitate further development of this new class of compounds .
Depression Treatment
The compound has been studied for its potential use in the treatment of depression . The 5-HT selective reuptake inhibitors (SSRIs), are currently the first line therapy for depression .
Synthesis of Multisubstituted Benzothiophenes
The compound has been used in the synthesis of multisubstituted benzothiophenes . Despite their significance, the synthesis of multisubstituted benzothiophenes remains difficult in terms of the applicable functional groups and substitution patterns due to the limited methods constructing the benzothiophene skeleton and introducing substituents .
Pharmaceutical Sciences and Materials Chemistry
Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 1-(Benzo[b]thiophen-5-yl)piperazine is the 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, cognition, and other psychological functions .
Mode of Action
This compound interacts with its target, the 5-HT1A receptor, by binding to it . This binding can lead to changes in the receptor’s activity, which can then influence various physiological processes .
Biochemical Pathways
The interaction of this compound with the 5-HT1A receptor affects the serotonin system . This system is a complex biochemical pathway that involves the synthesis, release, and reuptake of the neurotransmitter serotonin. Changes in this pathway can have downstream effects on mood, cognition, and other psychological functions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the 5-HT1A receptor . By binding to this receptor, the compound can influence the activity of the serotonin system and thereby affect various physiological processes .
properties
IUPAC Name |
1-(1-benzothiophen-5-yl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAGYXZPHGMRHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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